
(E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H17FN2O3S2 and its molecular weight is 380.45. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research has demonstrated that derivatives of thiazolidinone, including those similar in structure to the specified compound, exhibit potent antimicrobial and antitubercular properties. For instance, compounds synthesized from 3-fluoro-4-(morpholin-4-yl)aniline, a structural analogue, have shown good antitubercular activities, suggesting a promising avenue for the development of new antimicrobial agents (Başoğlu et al., 2012). Another study highlighted the synthesis of thiazolidin-4-ones clubbed with quinazolinone, which demonstrated significant antimicrobial and anticancer potentials, further underlining the versatility of such compounds (Deep et al., 2013).
Anticancer Evaluation
The compound's framework has been explored for its anticancer capabilities. Synthesized thiazolidin-4-ones, structurally related to the specified compound, have been evaluated against various cancer cell lines, indicating potential efficacy as anticancer agents. This suggests that the thiazolidin-4-one backbone, when modified appropriately, can serve as a scaffold for developing new anticancer drugs (Janakiramudu et al., 2017).
Molecular Docking Studies
The potential of thiazolidinone derivatives in interacting with biological targets has been supported by molecular docking studies. These studies provide insights into the compound's mechanism of action at the molecular level, offering valuable information for the design of drugs with improved efficacy and specificity. Such research underscores the compound's relevance in drug discovery and design (Patil et al., 2011).
Antifungal Properties
Investigations into the antifungal properties of thiazolidinone derivatives reveal a broad spectrum of activity against various fungal strains. This highlights the compound's potential utility in treating fungal infections, further broadening its applicability in medicinal chemistry (Delgado et al., 2006).
properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S2/c18-13-4-2-1-3-12(13)11-14-16(22)20(17(24)25-14)6-5-15(21)19-7-9-23-10-8-19/h1-4,11H,5-10H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDUSVRZGSPRIU-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethyl-2-pyridinyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2686811.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2686814.png)


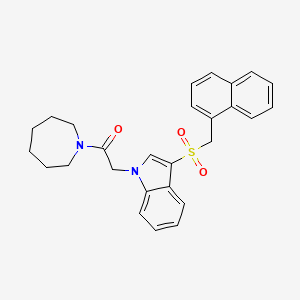
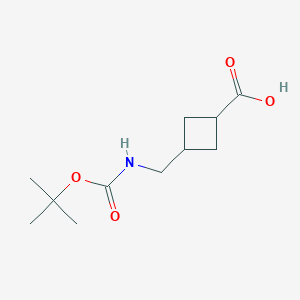
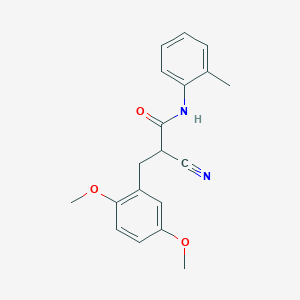
![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686823.png)
![3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine](/img/structure/B2686826.png)
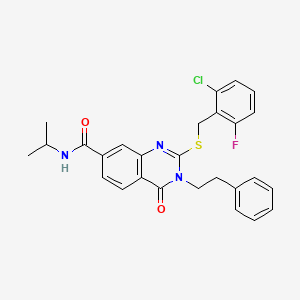
![Methyl (E)-4-[[1-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2686829.png)
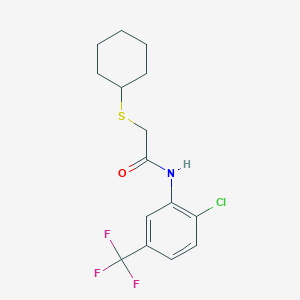
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)